molecular formula B2F8FeH12O6 B089229 Iron(II) tetrafluoroborate hexahydrate CAS No. 13877-16-2

Iron(II) tetrafluoroborate hexahydrate

Cat. No. B089229
CAS RN: 13877-16-2
M. Wt: 337.55 g/mol
InChI Key: NKQGOEGCKHXNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06559091B1

Procedure details

To a suspension of iron(II) bis(tetrafluoroborate) hexahydrate (4.9 mg; 15 μmol) in dichloromethane was added a solution of h17 (5.0 mg; 14 μmol) in a few milliliters of dichloromethane. The solution turned from light yellow to dark orange with time within 18 hours. The solution was used as is in further polymerization study.
Quantity
4.9 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17]>ClCCl>[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17] |f:0.1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
Quantity
4.9 mg
Type
reactant
Smiles
O.O.O.O.O.O.F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
within 18 hours
Duration
18 h

Outcomes

Product
Name
Type
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.